methyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate
Description
Methyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate is a synthetic carbamate derivative characterized by a phenyl ring substituted with a methyl group at position 4 and a 2-oxopiperidin-1-yl moiety at position 3. The carbamate functional group (-O(CO)NH-) is esterified with a methyl group, contributing to its stability and bioavailability. This compound is of interest in medicinal chemistry due to its structural complexity, which may influence pharmacokinetic properties such as membrane permeability and metabolic resistance.
Properties
IUPAC Name |
methyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-6-7-11(15-14(18)19-2)9-12(10)16-8-4-3-5-13(16)17/h6-7,9H,3-5,8H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAUYCJMMDOXFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC)N2CCCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate typically involves the reaction of 4-methyl-3-(2-oxopiperidin-1-yl)aniline with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Methyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other phenyl carbamates, differing in substituents and functional groups. Below is a comparative analysis with Methyl (3-hydroxyphenyl)-carbamate (CAS: 13683-89-1, ), a simpler analogue:
Structural Implications :
- The 4-methyl substituent may sterically hinder metabolic degradation, improving half-life relative to the unsubstituted analogue.
Pharmacological and Physicochemical Properties
Mechanistic Insights :
- The piperidone ring in the target compound may confer affinity for neurological targets (e.g., sigma receptors or opioid receptors), whereas the hydroxylated analogue is more suited for peripheral targets due to its polarity.
- In contrast, the target compound’s steric and electronic effects from the piperidone ring could delay degradation.
Biological Activity
Methyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C16H20N2O3
- Molecular Weight : 288.35 g/mol
- CAS Number : 181269-69-2
This compound exhibits its biological activity primarily through interaction with specific molecular targets, particularly enzymes involved in various metabolic pathways. It has been identified as a potential inhibitor of coagulation factor Xa, which plays a crucial role in the blood coagulation cascade.
Anticoagulant Properties
The compound has been studied for its anticoagulant effects, particularly as an inhibitor of factor Xa. This property is crucial for the development of therapeutic agents aimed at treating thromboembolic disorders. The inhibition mechanism involves binding to the active site of factor Xa, thereby preventing the conversion of prothrombin to thrombin, which is essential for clot formation .
Enzyme Inhibition
Research indicates that this compound may also inhibit matrix metalloproteinases (MMPs), particularly MMP-2. MMPs are involved in the degradation of extracellular matrix components and play a role in various pathological conditions, including cancer metastasis and tissue remodeling .
Case Studies and Experimental Data
- Anticoagulant Activity :
-
Inhibition of MMPs :
- Another investigation reported that carbamate derivatives showed selective inhibition of MMP-2 over other MMPs, indicating potential therapeutic applications in conditions where MMP activity is dysregulated . The selectivity was attributed to structural modifications at the para-position of the phenyl ring, which enhanced binding affinity.
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
